High-Affinity TP Binding vs. BM 13.177
In a direct head-to-head comparison using unactivated, intact human platelets and [3H]-U46619 (4 nM) as the radioligand, SQ-29548 displaced U46619 binding with an IC50 of 7.9 nM, whereas the structurally distinct TP antagonist BM 13.177 required an IC50 of 910 nM (0.91 μM) to achieve equivalent displacement [1]. This represents a 115-fold higher potency for SQ-29548 in the same experimental system. The full potency series was SQ-29548 (7.9 nM) > ONO-3708 (38 nM) > BM 13.177 (0.91 μM) > 13-APA (6.2 μM), establishing SQ-29548 as the most potent antagonist among the four compounds tested [1].
| Evidence Dimension | Inhibition of [3H]-U46619 binding to TP receptors |
|---|---|
| Target Compound Data | IC50 = 7.9 nM |
| Comparator Or Baseline | BM 13.177 (IC50 = 910 nM); ONO-3708 (IC50 = 38 nM); 13-APA (IC50 = 6,200 nM) |
| Quantified Difference | 115-fold more potent than BM 13.177; 4.8-fold more potent than ONO-3708; 785-fold more potent than 13-APA |
| Conditions | Unactivated, intact human platelets; [3H]-U46619 (4 nM) as radioligand; Scatchard analysis of saturation binding yielded Kd = 108 nM for U46619 |
Why This Matters
Procurement of SQ-29548 ensures sub-10 nM target engagement in platelet binding assays, whereas BM 13.177 requires micromolar concentrations that risk non-specific effects.
- [1] Kattelman EJ, Venton DL, Le Breton GC. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thromb Res. 1986;41(4):471-481. View Source
